molecular formula C12H16ClN B13529899 4-(2-Chloro-5-methylphenyl)piperidine

4-(2-Chloro-5-methylphenyl)piperidine

Cat. No.: B13529899
M. Wt: 209.71 g/mol
InChI Key: RUXDFAVFDCHXQN-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-methylphenyl)piperidine is a chemical compound with the molecular formula C12H16ClN and a molecular weight of 209.72 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-5-methylphenyl)piperidine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-5-methylphenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(2-Chloro-5-methylphenyl)piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-methylphenyl)piperidine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The detailed molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered heterocyclic compound with one nitrogen atom.

    Pyrrolidine: A five-membered heterocyclic compound with one nitrogen atom.

    Morpholine: A six-membered heterocyclic compound with one nitrogen and one oxygen atom.

Uniqueness

4-(2-Chloro-5-methylphenyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and methyl substituents on the phenyl ring influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .

Biological Activity

4-(2-Chloro-5-methylphenyl)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Molecular Characteristics:

PropertyValue
Molecular FormulaC12H16ClN
Molecular Weight209.71 g/mol
IUPAC NameThis compound
InChI KeyRUXDFAVFDCHXQN-UHFFFAOYSA-N
Canonical SMILESCC1=CC(=C(C=C1)Cl)C2CCNCC2

This compound is characterized by its piperidine ring structure, which is known for various pharmacological activities. The presence of the chloro and methyl groups on the phenyl ring enhances its biological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that it may act as an inhibitor or modulator in various biochemical pathways, contributing to its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has been evaluated in vitro for its ability to inhibit cancer cell proliferation. For instance, in a study assessing the compound's effect on MTAP-deleted cancer cells, it demonstrated promising inhibitory activity against PRMT5, a target implicated in tumor growth . The compound's IC50 values were determined through fluorescence polarization assays, with effective concentrations observed at low micromolar ranges.

Case Studies

  • Inhibition of PRMT5 : A study identified this compound as a selective inhibitor of PRMT5, demonstrating significant effects on cell viability in MTAP-deleted cancer cell lines. The compound was validated through various assays including SPR and NMR .
  • CNS Activity : Another case study highlighted the compound's potential as a modulator in CNS disorders. Although specific data on this compound was not available, similar piperidine derivatives have shown efficacy in enhancing cognitive functions and reducing inflammation in animal models .

Research Applications

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its applications extend beyond anticancer properties to include potential uses in treating neurodegenerative diseases and inflammatory conditions .

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

4-(2-chloro-5-methylphenyl)piperidine

InChI

InChI=1S/C12H16ClN/c1-9-2-3-12(13)11(8-9)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3

InChI Key

RUXDFAVFDCHXQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C2CCNCC2

Origin of Product

United States

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